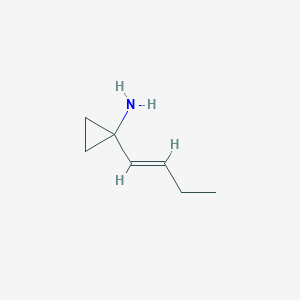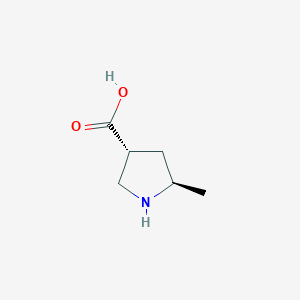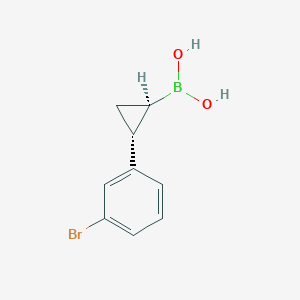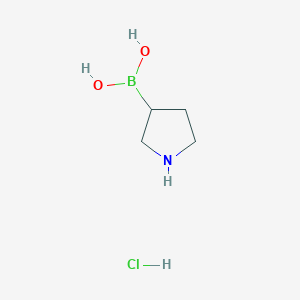
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraol is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Méthodes De Préparation
The synthesis of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol typically involves multi-step organic reactions. One common synthetic route includes the coupling of two indole units followed by hydroxylation at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.
Applications De Recherche Scientifique
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor, receptor modulator, and in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, dyes, and pigments, due to its unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol can be compared with other similar compounds, such as:
1H,1’H-2,2’-Biindole: A simpler indole derivative with similar structural features but lacking the hydroxyl groups.
3,3’-Biindole-2,2’-dione: Another indole derivative with different functional groups and properties.
Indole-3-carbinol: A well-known indole derivative with significant biological activities and applications in cancer prevention and treatment.
The uniqueness of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
98192-27-9 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
Clé InChI |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)






![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)


